Salvianolic acid A

Catalog No.
S625183
CAS No.
96574-01-5
M.F
C26H22O10
M. Wt
494.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salvianolic acid A

CAS Number

96574-01-5

Product Name

Salvianolic acid A

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid

Molecular Formula

C26H22O10

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1

InChI Key

YMGFTDKNIWPMGF-UCPJVGPRSA-N

Synonyms

salvianolic acid A

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O

Salvianolic acid A is a bioactive compound primarily derived from the traditional Chinese medicinal herb, Salvia miltiorrhiza, commonly known as Danshen. It is classified as a phenolic acid and belongs to the family of salvianolic acids, which are characterized by their complex polyphenolic structures. The molecular formula of salvianolic acid A is C26H22O10, and its structure features a combination of caffeic acid and danshensu units, contributing to its unique properties and biological activities .

Salvianolic acid A exhibits a range of biological activities, making it a subject of extensive research. Key pharmacological effects include:

  • Antioxidant Activity: It acts as a potent scavenger of free radicals, thereby reducing oxidative stress and potentially preventing cellular damage .
  • Anti-inflammatory Effects: Salvianolic acid A has been shown to inhibit inflammatory pathways, including the nuclear factor kappa B signaling pathway, which is crucial in various inflammatory diseases .
  • Hepatoprotective Properties: Research indicates that salvianolic acid A can alleviate liver fibrosis by reducing oxidative stress and promoting apoptosis in hepatic stellate cells .
  • Cardioprotective Effects: Studies have demonstrated its ability to protect cardiac tissues from ischemia-reperfusion injury, highlighting its potential in treating cardiovascular diseases .

Salvianolic acid A has numerous applications in medicine and pharmacology:

  • Pharmaceutical Development: Due to its diverse biological activities, it is being explored as a potential therapeutic agent for conditions like liver fibrosis, cardiovascular diseases, and cancer .
  • Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at improving health and preventing diseases related to oxidative stress.
  • Cosmetic Industry: The compound's skin-protective effects are being investigated for use in skincare products to combat oxidative damage.

Research on the interactions of salvianolic acid A with other compounds reveals its potential synergistic effects:

  • Studies indicate that it may enhance the efficacy of other anti-inflammatory agents when used in combination therapies.
  • Interaction with various signaling pathways suggests that salvianolic acid A could modulate the activity of other pharmacological agents, thereby improving therapeutic outcomes in complex disease states .

Salvianolic acid A shares structural similarities with other salvianolic acids but possesses distinct characteristics that set it apart:

Compound NameStructure OverviewUnique Features
Salvianolic Acid BContains three molecules of danshensu and one caffeic acidGreater anti-inflammatory potency
Salvianolic Acid CComposed of two molecules of danshensuFocuses more on neuroprotective effects
Salvianolic Acid DDimeric structure formed from caffeic acidPrimarily studied for its antioxidant properties

Salvianolic acid A's unique combination of structural components contributes to its specific biological activities and therapeutic potentials that differentiate it from other compounds within the same class .

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

494.12129689 g/mol

Monoisotopic Mass

494.12129689 g/mol

Heavy Atom Count

36

UNII

51622542XO

MeSH Pharmacological Classification

Proton Pump Inhibitors

Other CAS

96574-01-5

Wikipedia

Salvianolic acid a

Dates

Modify: 2023-08-15
Murakami S, Kijima H, Isobe Y, Muramatsu M, Aihara H, Otomo S, Li LN, Ai CB: Effect of salvianolic acid A, a depside from roots of Salvia miltiorrhiza, on gastric H+,K(+)-ATPase. Planta Med. 1990 Aug;56(4):360-3. doi: 10.1055/s-2006-960982. [PMID:2173008]

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